tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate
Description
tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate: is a complex organic compound featuring a tert-butyl group, an imidazole ring, and a cyclobutyl moiety
Properties
IUPAC Name |
tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-15(2,3)22-14(21)19-13-10-12(16(13,4)5)18-7-9-20-8-6-17-11-20/h6,8,11-13,18H,7,9-10H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSNEPREFQXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)NCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety standards.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring or the cyclobutyl group.
Reduction: Typically targets the imidazole ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or acting as a ligand in catalytic processes. The cyclobutyl group may contribute to the compound’s stability and reactivity, while the tert-butyl group can affect its solubility and steric properties .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate
- tert-butyl N-[3-(1H-imidazol-1-yl)propyl]carbamate
- tert-butyl N-[4-(1H-imidazol-1-yl)butyl]carbamate
Uniqueness
tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate is unique due to its combination of a cyclobutyl group with an imidazole ring and a tert-butyl carbamate moiety. This structural arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
